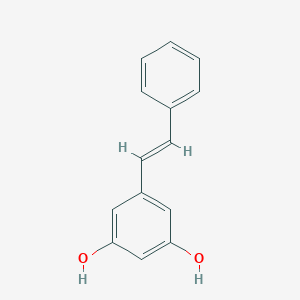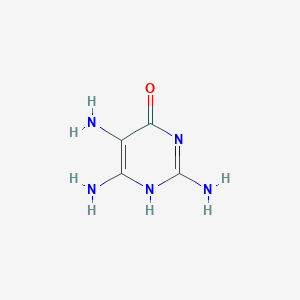
Methestrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methestrol is a synthetic compound that belongs to the class of progestins. It is structurally related to natural progesterone and exhibits similar physiological effects. This compound is primarily used in medical applications, particularly in the treatment of hormone-related conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methestrol typically involves the modification of natural progesterone. One common method includes the use of 6-ketone group 17a acetoxyl groups progesterone as a starting material. The raw material is dissolved in an organic solvent, and in the presence of triethyl orthoformate, a catalytic reaction with glycol acid is carried out to obtain double betamethasone ketal structures. These structures are then subjected to a Grignard reaction with RMgBr, followed by hydrolysis under strong acid conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesis is optimized for high yield and purity, with steps for purification and recrystallization to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methestrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methestrol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Applied in the treatment of hormone-related disorders, such as endometriosis and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Methestrol exerts its effects by mimicking the action of natural progesterone. It binds to progesterone receptors in target tissues, inducing secretory changes in the endometrium, increasing basal body temperature, and inhibiting pituitary function. These actions result in the suppression of luteinizing hormone and the production of withdrawal bleeding in the presence of estrogen .
Comparison with Similar Compounds
Methestrol is similar to other synthetic progestins, such as megestrol acetate and medroxyprogesterone acetate. it has unique properties that distinguish it from these compounds:
Megestrol Acetate: Used primarily for its antineoplastic and appetite-stimulating effects.
Medroxyprogesterone Acetate: Commonly used in contraceptives and hormone replacement therapy.
This compound’s unique structural features and specific receptor interactions make it a valuable compound in both research and clinical applications .
Properties
CAS No. |
130-73-4 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[4-(4-hydroxy-3-methylphenyl)hexan-3-yl]-2-methylphenol |
InChI |
InChI=1S/C20H26O2/c1-5-17(15-7-9-19(21)13(3)11-15)18(6-2)16-8-10-20(22)14(4)12-16/h7-12,17-18,21-22H,5-6H2,1-4H3 |
InChI Key |
PYWBJEDBESDHNP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC(=C(C=C1)O)C)C(CC)C2=CC(=C(C=C2)O)C |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)C)C(CC)C2=CC(=C(C=C2)O)C |
Synonyms |
methestrol promethestrol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)




